molecular formula C21H14F4N2O5 B11079287 N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11079287
M. Wt: 450.3 g/mol
InChI Key: YCMHZZHPDZDHNO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide: is a complex organic compound characterized by the presence of fluorine, methoxy, nitro, and trifluoromethyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a trifluoromethyl-substituted phenol, followed by etherification to introduce the methoxy group. The final step involves the formation of the benzamide linkage through a reaction with 4-fluoroaniline under appropriate conditions .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles.

Major Products:

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various nucleophiles in place of the fluorine atoms.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: In biological research, this compound can be used to study the effects of fluorine and nitro groups on biological activity and molecular interactions.

Medicine: The presence of fluorine and trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, with enhanced properties such as increased durability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of fluorine and nitro groups can influence the compound’s binding affinity and specificity, potentially leading to unique biological effects. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The trifluoromethyl and nitro groups also contribute to its distinct properties, such as increased lipophilicity and potential for hydrogen bonding interactions .

Properties

Molecular Formula

C21H14F4N2O5

Molecular Weight

450.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C21H14F4N2O5/c1-31-19-10-12(20(28)26-15-6-4-14(22)5-7-15)2-8-18(19)32-17-9-3-13(21(23,24)25)11-16(17)27(29)30/h2-11H,1H3,(H,26,28)

InChI Key

YCMHZZHPDZDHNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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